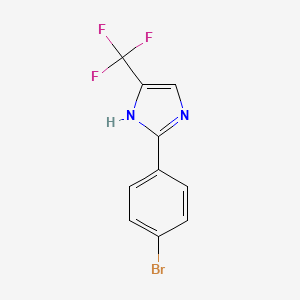

![molecular formula C10H10N2O3 B1373479 4-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚 CAS No. 1094409-91-2](/img/structure/B1373479.png)

4-[(3-甲基-1,2,4-恶二唑-5-基)甲氧基]苯酚

描述

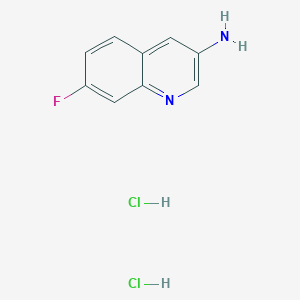

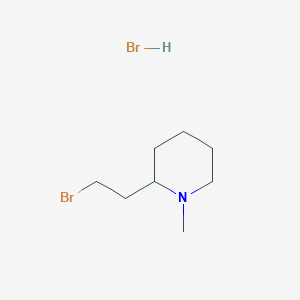

“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a chemical compound with the CAS Number: 1094409-91-2 . It has a molecular weight of 206.2 and is typically stored at room temperature . The compound is a powder in its physical form .

Molecular Structure Analysis

The InChI code for “4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is 1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

“4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a powder that is stored at room temperature . It has a molecular weight of 206.2 .科学研究应用

Agricultural Bioactivity

1,2,4-Oxadiazole derivatives: have been recognized for their broad spectrum of biological activities in agriculture. They are particularly noted for their nematocidal and anti-fungal properties, which are crucial in combating plant diseases that threaten food security . For instance, certain derivatives have shown moderate activity against Meloidogyne incognita and Rhizoctonia solani , two significant threats to crops .

Antibacterial Agents for Plant Pathogens

These compounds have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for rice bacterial leaf blight . Some derivatives outperform traditional agents like bismerthiazol and thiodiazole copper, indicating their potential as novel antibacterial agents for protecting crops against bacterial diseases .

Anti-Infective Therapeutics

The 1,2,4-oxadiazole scaffold is a key pharmacophore in drug discovery due to its structural stability and versatility. It has been used to create new molecules with anti-infective properties, including anti-bacterial , anti-viral , and anti-leishmanial activities . This highlights its importance in developing treatments for infectious diseases.

Drug Resistance Combatant

With the rise of antibiotic-resistant strains of bacteria, there is a pressing need for new drugs1,2,4-Oxadiazole derivatives offer a promising avenue for the development of hybrid drugs that can act against resistant microorganisms .

Peroxisome Proliferator-Activated Receptor Agonists

Research has indicated the potential of 1,2,4-oxadiazole derivatives as agonists for type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . These receptors play a role in the regulation of metabolism, and agonists can be used to treat metabolic disorders.

Anti-Trypanosomal Activity

The derivatives have been studied for their mode of action against Trypanosoma cruzi cysteine protease cruzain, which is crucial for the development of treatments for Chagas disease . This application is particularly relevant given the limited treatment options currently available for this disease.

Antibacterial Activity Against Human Pathogens

Synthesized derivatives of 1,2,4-oxadiazole have been evaluated for their antibacterial activity against various human pathogens, including Staphylococcus aureus and Escherichia coli . This suggests their potential use in medical settings to treat bacterial infections.

Metabolic Stability in Drug Design

The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but exhibits better hydrolytic and metabolic stability, making it an important element in the design of new drug molecules . This property is essential for the development of drugs with longer shelf lives and improved efficacy.

作用机制

Target of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have shown potential as anti-bacterial, anti-viral, and anti-leishmanial agents .

Mode of Action

1,2,4-oxadiazole derivatives have been found to interact with their targets in a way that results in their broad-spectrum biological activities .

Biochemical Pathways

It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-oxadiazole derivatives have been studied in general .

Result of Action

1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting they have significant molecular and cellular effects .

属性

IUPAC Name |

4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-11-10(15-12-7)6-14-9-4-2-8(13)3-5-9/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCQDMAPNILRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)